molecular formula C9H12BrNS B13214455 5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

Cat. No.: B13214455
M. Wt: 246.17 g/mol
InChI Key: PPJNFQPIKGRTLZ-UHFFFAOYSA-N
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Description

5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromomethyl-cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromomethyl-cyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized through the reaction of α-haloketones with thiourea. The bromomethyl-cyclobutyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition Reactions: The cyclobutyl group can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in a carboxylic acid derivative.

Scientific Research Applications

5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The thiazole ring can interact with various enzymes and receptors, influencing their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is unique due to the combination of the thiazole ring and the bromomethyl-cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

5-[[1-(bromomethyl)cyclobutyl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c10-6-9(2-1-3-9)4-8-5-11-7-12-8/h5,7H,1-4,6H2

InChI Key

PPJNFQPIKGRTLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CN=CS2)CBr

Origin of Product

United States

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